molecular formula C14H12BrClN2O2S B14085714 N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14085714
M. Wt: 387.7 g/mol
InChI Key: RQICVONJEOXUFE-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be represented as follows:

    Step 1: Dissolve 3-bromo-4-chlorobenzaldehyde in an appropriate solvent such as ethanol.

    Step 2: Add 4-methylbenzenesulfonamide to the solution.

    Step 3: Introduce a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

    Step 4: Heat the reaction mixture under reflux for several hours.

    Step 5: Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide

Uniqueness

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3

InChI Key

RQICVONJEOXUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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